molecular formula C22H29N3O2 B2503413 N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(m-tolyloxy)acetamide CAS No. 1049475-24-2

N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(m-tolyloxy)acetamide

Cat. No. B2503413
M. Wt: 367.493
InChI Key: YQYBMNPAJQMBGJ-UHFFFAOYSA-N
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Description

The compound "N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(m-tolyloxy)acetamide" is a derivative within a class of compounds that have been synthesized for various biological activities. These activities range from anticonvulsant effects in epilepsy models to agonistic activity on adrenergic receptors, which could be beneficial in treating obesity and type 2 diabetes. Additionally, some derivatives have shown inhibitory effects on bacteria and algae, as well as potential as peripheral benzodiazepine receptor ligands and enzyme inhibitors .

Synthesis Analysis

The synthesis of related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives involves alkylation reactions of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . Other derivatives, such as those with a phenoxypropanolamine moiety, are prepared to target specific biological activities, like agonistic activity against β3-adrenergic receptors . The synthesis process is crucial as it allows for the introduction of various substituents that can significantly alter the biological activity of the compounds.

Molecular Structure Analysis

The molecular structure of these acetamide derivatives is characterized by the presence of a phenylpiperazine moiety, which is a common feature in many biologically active compounds. The variability of substituents, particularly at the phenyl ring of the acetamide moiety, plays a significant role in determining the affinity and selectivity of these compounds towards different biological targets . The structure-activity relationship (SAR) studies indicate that certain core fragments, such as the pyrrolidine-2,5-dione core, are essential for the anticonvulsant activity .

Chemical Reactions Analysis

The chemical reactivity of these acetamide derivatives is largely influenced by the functional groups present in their structure. For instance, the presence of an amino group in the thiazolyl moiety allows for further chemical modifications, which can lead to the synthesis of compounds with selective activity towards β3-adrenergic receptors . Similarly, the introduction of a cyano group in the pyrazolyl moiety can lead to compounds with significant bioactivity against bacteria and algae .

Physical and Chemical Properties Analysis

The physical and chemical properties of these acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the pharmacokinetic profile of the compounds, affecting their absorption, distribution, metabolism, and excretion (ADME) characteristics. The presence of different substituents can also influence the lipophilicity of the compounds, which is an important factor in their ability to cross biological membranes and reach their target sites .

Scientific Research Applications

Design and Synthesis Applications
One primary application of N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(m-tolyloxy)acetamide derivatives lies in their design and synthesis for various biological purposes. For instance, novel derivatives have been designed and synthesized, aiming for applications in biological evaluation such as antioxidant, analgesic, and anti-inflammatory activities. These compounds have been characterized structurally and evaluated for their potential in various biological assays, demonstrating their importance in medicinal chemistry research for the development of new therapeutic agents (Yang Jing, 2010); (P. Nayak et al., 2014).

Biological Activity Evaluation
These compounds have also been synthesized and evaluated for antimicrobial and anticholinesterase activities, highlighting their potential in addressing infectious diseases and disorders associated with the nervous system. Despite expectations, some compounds showed weak acetylcholinesterase inhibitory activities but significant antifungal activity, especially against Candida parapsilosis, indicating their potential use in treating fungal infections and exploring their role in neurodegenerative disease management (L. Yurttaş et al., 2015).

Neuropharmacological Characterization
Furthermore, N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(m-tolyloxy)acetamide derivatives have been characterized for their neuropharmacological profile, particularly in the context of serotonin receptor inverse agonism and α2-adrenoceptor antagonism. This extensive characterization underscores their potential as antidepressants, showcasing their diverse neurochemical and behavioral effects, including effects on mood, cognitive performance, and sleep architecture, without significant side effects on body weight or sexual behavior (A. Dekeyne et al., 2012).

Chemoselective Synthesis
The chemoselective synthesis of N-(2-hydroxyphenyl)acetamide, a related compound, has been explored for its potential in the natural synthesis of antimalarial drugs, demonstrating the versatility of these compounds in synthetic chemistry and their potential applications in developing treatments for various diseases (Deepali B Magadum & G. Yadav, 2018).

properties

IUPAC Name

2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-19-7-5-10-21(17-19)27-18-22(26)23-11-6-12-24-13-15-25(16-14-24)20-8-3-2-4-9-20/h2-5,7-10,17H,6,11-16,18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYBMNPAJQMBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(m-tolyloxy)acetamide

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